4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

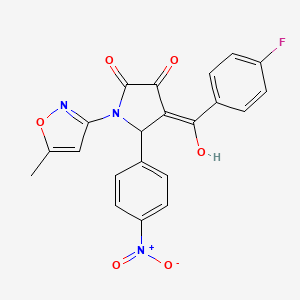

4-(4-Fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrolone-based heterocyclic compound with a complex substitution pattern. Its structure includes:

- Position 4: A 4-fluorobenzoyl moiety, introducing electron-withdrawing effects and aromatic π-stacking capabilities.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and electron-deficient systems.

Properties

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O6/c1-11-10-16(23-31-11)24-18(12-4-8-15(9-5-12)25(29)30)17(20(27)21(24)28)19(26)13-2-6-14(22)7-3-13/h2-10,18,26H,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQKIIWNGGBCAT-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the fluorobenzoyl, hydroxy, methylisoxazolyl, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites, modulating the activity of the target proteins and affecting cellular pathways. This can lead to changes in cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison of Analogous Pyrrolone Derivatives

Physicochemical and Crystallographic Insights

- Crystal Packing: Isostructural halogen derivatives (e.g., Cl vs. Br in ) show minor adjustments in crystal lattice parameters, suggesting substituent size and polarity dictate packing efficiency. The target compound’s nitro group may induce unique intermolecular interactions (e.g., nitro-oxygen hydrogen bonds).

- Solubility : Hydrophobic substituents (e.g., tert-butyl , butoxy ) reduce aqueous solubility, while polar groups (e.g., hydroxyl ) enhance it. The target compound’s nitro group balances moderate polarity and hydrophobicity.

Biological Activity

The compound 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative known for its diverse biological activities. The unique structure, characterized by multiple functional groups, suggests potential therapeutic applications in various fields, including oncology and neurology. This article provides a detailed exploration of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 372.36 g/mol. Its structure includes:

- A pyrrole core .

- A fluorobenzoyl group .

- A hydroxyl group .

- A methylisoxazole moiety .

- A nitrophenyl group .

These components contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit several biological activities, including:

-

Anticancer Properties

- The compound has shown promise in inhibiting the proliferation of cancer cell lines. Studies suggest that it may induce apoptosis through the modulation of specific signaling pathways.

-

Anti-inflammatory Effects

- Preliminary data indicate potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.

-

Neuroprotective Effects

- Investigations into its neuroprotective properties have revealed that it may protect neuronal cells from oxidative stress, which is crucial in conditions like Parkinson's disease.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The presence of functional groups allows for binding to active sites on target proteins, thereby modulating their activity. For example:

- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit enzymes involved in cancer progression.

- Receptor Modulation : Binding affinity studies suggest interactions with dopamine receptors, indicating potential applications in treating neurodegenerative disorders.

Research Findings and Case Studies

A summary of significant findings from various studies on related compounds is presented in the table below:

Synthesis

The synthesis of This compound typically involves several steps:

- Formation of the pyrrole ring through cyclization reactions.

- Introduction of the fluorobenzoyl and nitrophenyl groups via electrophilic substitution reactions.

- Hydroxylation and isoxazole incorporation through specific reagents and conditions.

Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.